Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate

Description

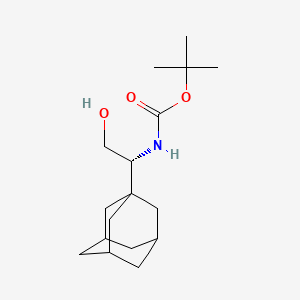

Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is a chiral carbamate derivative featuring a stereospecific (R)-configured 2-hydroxyethyl group attached to a (3R,5R,7R)-adamantane moiety. The adamantane group, a rigid bicyclic hydrocarbon, enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry for drug design and targeted delivery systems. The tert-butyl carbamate (Boc) group acts as a protective moiety for amines, enabling controlled synthetic modifications.

Synthesis typically involves coupling reactions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM), achieving high yields (e.g., 90% for structurally related compounds) . The compound’s stereochemistry is critical for biological interactions, as demonstrated by its (R)-configuration, which may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula |

C17H29NO3 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

tert-butyl N-[(1R)-1-(1-adamantyl)-2-hydroxyethyl]carbamate |

InChI |

InChI=1S/C17H29NO3/c1-16(2,3)21-15(20)18-14(10-19)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-14,19H,4-10H2,1-3H3,(H,18,20)/t11?,12?,13?,14-,17?/m0/s1 |

InChI Key |

ULIBNRBBQNZMDN-ZZTKBFGJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C12CC3CC(C1)CC(C3)C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C12CC3CC(C1)CC(C3)C2 |

Origin of Product |

United States |

Preparation Methods

Use of Protecting Groups and Reagents

The tert-butyl carbamate (Boc) group is commonly used to protect the amine functionality during synthesis. The Boc group is introduced using tert-butyl chloroformate or similar reagents under basic conditions. The protection is crucial to prevent side reactions during adamantane coupling and hydroxyethyl group manipulations.

In some methods, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) are used in solvents such as acetonitrile to promote ester or amide bond formation between carboxylic acids and hydroxyethyl carbamates. These reactions are typically carried out at room temperature over 16 hours to ensure high yields and stereochemical retention.

Stereoselective Synthesis of the Hydroxyethyl Side Chain

The chiral hydroxyethyl moiety can be synthesized via asymmetric synthesis methods. For example, asymmetric addition of tert-butylsulfinamide to aldehydes under titanium tetraethoxide catalysis yields chiral aldimines, which can be further transformed into propargylamines and subsequently hydroxyethyl derivatives. This method allows for high stereoselectivity and purity of the chiral center.

Purification and Yield Optimization

Purification is generally achieved by column chromatography using silica gel and elution with mixtures of petroleum ether and ethyl acetate or hexane and ethyl acetate in varying ratios (e.g., 5:1 or 50:50). Crystallization from solvents such as ethanol or isopropanol is also employed to isolate the pure product.

Yields reported for related tert-butyl carbamate derivatives range from 70% to over 97%, depending on reaction conditions and substrates used.

Representative Data Table of Preparation Conditions and Yields

Detailed Research Findings

Adamantane Functionalization: The adamantane core is introduced mainly through nucleophilic substitution reactions or coupling with benzimidazole derivatives bearing adamantane substituents, maintaining stereochemistry at the hydroxyethyl position.

Carbamate Protection: The Boc protecting group is stable under the reaction conditions used for adamantane coupling and can be removed under acidic conditions if necessary.

Coupling Agents: Carbodiimide-based coupling agents like EDC·HCl in combination with DMAP facilitate efficient bond formation with minimal racemization, providing high yields and purity.

Stereoselectivity: Use of chiral auxiliaries such as tert-butylsulfinamide and titanium tetraethoxide catalysis ensures high stereoselectivity in the formation of the hydroxyethyl side chain, crucial for the biological activity of the compound.

Purification Techniques: Silica gel chromatography with tailored solvent systems and recrystallization steps are effective in isolating the target compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

Reduction: The carbonyl compound can be reduced back to the hydroxyethyl group.

Substitution: The adamantane core can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a drug candidate due to its stability and unique structure.

Materials Science: The rigid adamantane core makes it useful in the design of novel materials with specific mechanical properties.

Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Tert-Butyl (®-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxyethyl and carbamate groups may also play roles in binding to these targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with analogs reported in the literature:

Structural Variations and Functional Group Modifications

*Estimated based on formula C17H29NO3 (adamantane C10H15 + C7H14NO3).

Key Observations :

- Compound 2e lacks a side chain, resulting in lower molecular weight and simpler synthesis but reduced versatility for further functionalization .

- Boc-3-amino-2-adamantyl-propionic acid introduces a carboxylic acid group, enabling conjugation or salt formation, unlike the target’s hydroxyl group .

Key Observations :

Biological Activity

Tert-Butyl ((R)-1-((3R,5R,7R)-Adamantan-1-Yl)-2-Hydroxyethyl)Carbamate is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Molecular Formula : C15H27NO3

- Molecular Weight : 271.39 g/mol

- IUPAC Name : Tert-butyl (2-hydroxyethyl)(1-adamantan-1-yl)carbamate

This compound belongs to a class of carbamates known for their diverse biological activities, including potential therapeutic applications.

Research indicates that carbamates can interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:

- Inhibition of Enzymatic Activity : Carbamates often act as enzyme inhibitors by modifying the active site of target enzymes.

- Modulation of Receptor Activity : The adamantane moiety is known to influence receptor binding and activity, potentially affecting neurotransmission and other signaling pathways.

Antimicrobial Activity

Studies have shown that compounds containing adamantane structures exhibit antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : In vitro studies have demonstrated that certain derivatives of adamantane can inhibit the growth of bacteria such as Mycobacterium tuberculosis with MIC values less than 1 μg/mL .

| Compound | Target | MIC (μg/mL) |

|---|---|---|

| Tert-butyl carbamate derivative | M. tuberculosis | < 1 |

| Reference compound (Isoniazid) | M. tuberculosis | 0.05 |

Anticancer Activity

The potential anticancer effects of carbamates have been explored in various studies:

- Cell Line Studies : Tert-butyl derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, one study reported an IC50 value indicating significant inhibition of cell growth in human tumor xenograft models .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Tert-butyl adamantane derivative | A549 (lung cancer) | 15 |

| Reference compound (17-AAG) | MDA-MB-231 (breast cancer) | 10 |

Study on Antimycobacterial Activity

A notable study investigated the structure-activity relationship (SAR) of adamantane-based compounds against M. tuberculosis. The results indicated that modifications to the carbamate moiety significantly enhanced the antimycobacterial activity .

Research on Cytotoxicity

In another study focusing on cytotoxicity, the compound was tested against Vero cells to determine its selectivity index (SI). The results showed a favorable SI, suggesting low toxicity towards mammalian cells while maintaining effective antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.